Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (CAS: 2095409-14-4) is a spirocyclic organic compound featuring a 5-oxaspiro[3.5]nonane core, a methyl ester, and a primary amine group. It has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 2095409-14-4
Cat. No. B2974366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate
CAS2095409-14-4
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(CCO2)N
InChIInChI=1S/C10H17NO3/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10/h7-8H,2-6,11H2,1H3
InChIKeyURJWALWMQJPKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate: A Spirocyclic Building Block for Research Procurement


Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (CAS: 2095409-14-4) is a spirocyclic organic compound featuring a 5-oxaspiro[3.5]nonane core, a methyl ester, and a primary amine group . It has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol . This compound belongs to a class of spirocyclic oxetanes, which are increasingly recognized in medicinal chemistry as valuable scaffolds due to their three-dimensional structures and potential to improve the physicochemical properties of drug candidates .

Why Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate Cannot Be Interchanged with Other Spirocyclic Analogs


While numerous spirocyclic oxetanes and amino-substituted spiro compounds exist, generic substitution is not possible due to the unique combination of functional groups and the spirocyclic junction geometry of methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate. The presence of both a primary amine and a methyl ester on the 5-oxaspiro[3.5]nonane core provides orthogonal synthetic handles for diverse chemical modifications . Small changes, such as replacing the 8-amino group with a different substituent or altering the position of the ester, can lead to significant changes in molecular shape, reactivity, and downstream biological interactions, as is common with spirocyclic scaffolds . The specific stereochemical and conformational constraints imposed by this exact structure cannot be replicated by a close analog, making it a non-fungible starting material for research that depends on precise molecular architecture [1].

Quantitative Differentiation Evidence for Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate


Evaluating Molecular Properties: Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate vs. Core Scaffolds

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (MW 199.25) possesses a specific molecular weight and functional group arrangement that distinguishes it from simpler spirocyclic building blocks . Its molecular weight is higher than that of the unsubstituted core 5-oxaspiro[3.5]nonane (MW 126.20) [1] and a related chiral amine, (S)-5-oxaspiro[3.5]nonan-8-amine (MW 141.21) [2]. These differences in size and functional group presence (methyl ester vs. no ester) directly impact its physical properties and synthetic utility, as compounds within a similar MW range can exhibit significantly different solubility, crystallinity, and reactivity profiles [3].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Differentiation of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate from a Carboxylic Acid Analog

A key differentiator for methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is its methyl ester functionality, which distinguishes it from a closely related compound, 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS: 2094589-30-5) . The ester form is a protected carboxylic acid, offering different reactivity and solubility compared to the free acid or its salt . This difference is crucial for synthetic planning, as the ester can be selectively transformed under conditions where a free acid would be incompatible or lead to side reactions .

Chemical Synthesis Building Blocks Functional Group Interconversion

Leveraging Spirocyclic Oxetane Advantages: A Class-Level Case for Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate

As a spirocyclic oxetane, methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate belongs to a class of molecules known to improve drug-like properties . Oxetane-containing spirocycles can act as bioisosteres for gem-dimethyl or carbonyl groups, increasing the fraction of sp3-hybridized carbons (Fsp3) . This shift towards more three-dimensional structures is correlated with improved aqueous solubility, metabolic stability, and a higher probability of clinical success compared to planar aromatic compounds [1]. While this is class-level evidence, it suggests that incorporating this specific building block may offer similar advantages in the design of new molecules.

Medicinal Chemistry Drug Design Physicochemical Optimization

Key Application Scenarios for Procuring Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate


Synthesis of Complex Spirocyclic Libraries for Medicinal Chemistry

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is best utilized as a versatile building block in the synthesis of diverse spirocyclic compound libraries for early-stage drug discovery. Its primary amine and methyl ester groups provide two distinct synthetic handles for diversification via amide bond formation, reductive amination, or ester hydrolysis followed by further coupling . Its 5-oxaspiro[3.5]nonane core introduces a desirable three-dimensional shape, which is a strategic advantage for exploring new chemical space and improving the physicochemical profile of screening hits .

Functional Group-Specific Derivatization in Multi-Step Synthesis

This compound is the appropriate choice for synthetic routes requiring an ester-protected carboxylic acid moiety alongside a reactive primary amine. The methyl ester can be carried through multiple synthetic steps and selectively deprotected at a later stage . This is a distinct advantage over procuring the free carboxylic acid analog (CAS: 2094589-30-5), which may be incompatible with certain reaction conditions, such as those involving strong nucleophiles or bases that could deprotonate the acid and cause side reactions .

Exploration of Spirocyclic Oxetanes as Non-Planar Scaffolds

Research groups focused on 'escaping flatland' should consider procuring methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate for its inherent three-dimensional structure . The spirocyclic oxetane core offers a unique vector geometry and can serve as a bioisostere for common but less desirable functional groups . Incorporating this building block into a lead optimization program is a rational strategy to systematically increase the Fsp3 of a molecule, which has been correlated with improved solubility, reduced off-target effects, and a higher probability of progressing through clinical trials .

Technical Documentation Hub

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